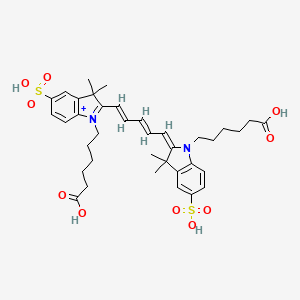
Sulfo-Bis-(N,N'-carboxylic acid)-Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence properties, making it an excellent choice for applications in imaging and labeling. The compound is part of the cyanine dye family, which is characterized by their vivid colors and high molar extinction coefficients.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 typically involves the condensation of a sulfonated indole derivative with a carboxylated benzothiazole derivative. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco forms of the dye.
Substitution: Modified dyes with different functional groups.
科学的研究の応用
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for imaging cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of fluorescent sensors and markers.
作用機序
The fluorescence of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is due to the electronic transitions within the cyanine dye structure. When the dye absorbs light, electrons are excited to a higher energy state. As the electrons return to their ground state, they emit light, resulting in fluorescence. The sulfonic acid groups enhance the water solubility of the dye, making it suitable for biological applications.
類似化合物との比較
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is compared with other cyanine dyes such as Sulfo-Cyanine3 and Sulfo-Cyanine7. While all these dyes share similar fluorescence properties, Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is unique due to its specific absorption and emission wavelengths, which make it particularly useful for certain imaging applications. Other similar compounds include:
Sulfo-Cyanine3: Absorbs and emits at shorter wavelengths.
Sulfo-Cyanine7: Absorbs and emits at longer wavelengths.
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 stands out for its balance between water solubility and fluorescence efficiency, making it a versatile tool in various scientific fields.
特性
分子式 |
C37H47N2O10S2+ |
|---|---|
分子量 |
743.9 g/mol |
IUPAC名 |
6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |
InChIキー |
KCJWQEQRJODNIT-UHFFFAOYSA-O |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
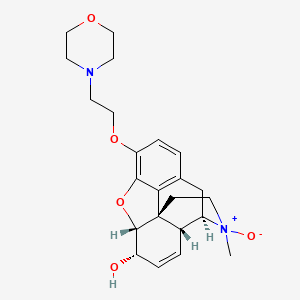
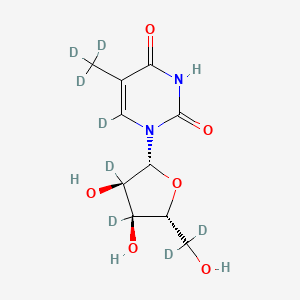
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
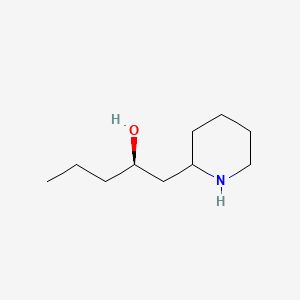
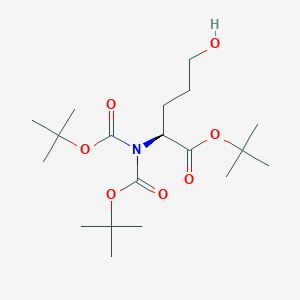
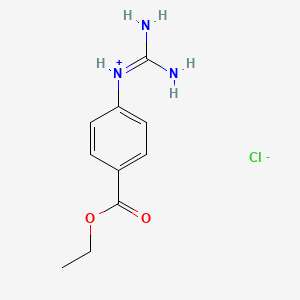
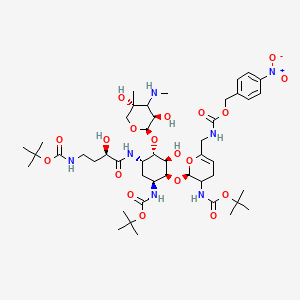
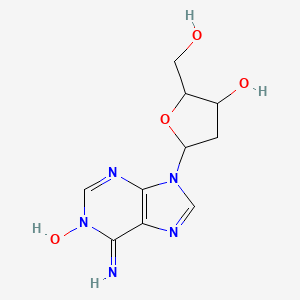
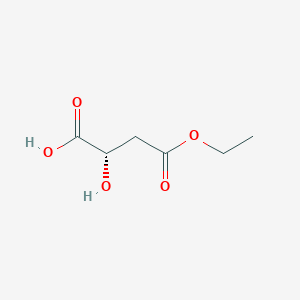
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
